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Genome polyprotein (192-205)

HCV Immunology Epitope Mapping Antibody Binding

Genome polyprotein (192-205) is a 14-amino-acid synthetic peptide (YEVRNVSGVYH sequence) corresponding to a linear epitope on the N-terminal end of the Hepatitis C Virus (HCV) envelope glycoprotein E1. This peptide is derived from the HCV genotype 1a (isolate Con1) polyprotein and is recognized for its role in virus-host cell interactions, specifically as a target for neutralizing antibodies that block viral attachment and entry.

Molecular Formula
Molecular Weight
Cat. No. B1575505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGenome polyprotein (192-205)
SynonymsGenome polyprotein (192-205) Hepatitis C virus (isolate Con1)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Procurement Guide for Genome Polyprotein (192-205): An HCV E1 Neutralizing Epitope Peptide


Genome polyprotein (192-205) is a 14-amino-acid synthetic peptide (YEVRNVSGVYH sequence) corresponding to a linear epitope on the N-terminal end of the Hepatitis C Virus (HCV) envelope glycoprotein E1 . This peptide is derived from the HCV genotype 1a (isolate Con1) polyprotein and is recognized for its role in virus-host cell interactions, specifically as a target for neutralizing antibodies that block viral attachment and entry [1]. It is a key reagent for studying HCV immunology, vaccine development, and antibody-based therapeutic discovery.

Workflow
HCV E1 neutralizing epitope studies
Selection
H-111 antibody-based immunoassays
Use Context
Pan-genotype vaccine research

Why Generic HCV Peptides Cannot Substitute for the Genome Polyprotein (192-205) E1 Epitope


Generic substitution fails because peptide sequence, length, and conformational specificity are critical determinants of biological function. The 14-mer E1 (192-205) peptide contains a specific, conserved linear epitope (critical residues: R195, N196, S198, G199, Y201) that is recognized by the functionally unique human monoclonal antibody H-111, which potently blocks HCV attachment and infection [1]. Shorter peptides, such as the 7-amino-acid fragment, or peptides with even a single alanine substitution at these critical positions, completely lose the ability to bind H-111 and therefore fail to recapitulate this crucial virus-neutralizing interaction [1]. This strict sequence-activity relationship means that only the exact 14-mer peptide can serve as a valid positive control or functional probe in assays involving this specific, infection-blocking epitope.

Exact 14-mer length
Shorter peptide fragments may lose H-111 binding and neutralizing epitope context
Critical residue dependence
Single alanine substitutions at R195, N196, S198, or G199 eliminate epitope recognition
Sequence-activity relationship
Conformational or sequence variations may alter functional epitope presentation and assay specificity

Quantitative Differentiation of the Genome Polyprotein (192-205) Peptide


Essential Epitope Residues Defined by Alanine Scanning Mutagenesis vs. Homologs

Alanine scanning mutagenesis of the 14-mer E1 (192-205) peptide precisely defines its critical binding residues for the neutralizing antibody H-111. Substitutions at R195, N196, S198, or G199 eliminate H-111 binding to the E1 protein. This differentiates the full peptide from single-point mutant analogs and shorter fragments, which show null or significantly weakened affinity [1].

Epitope Residue Mapping
Head-to-head
H-111 binding eliminated for R195A, N196A, S198A, G199A mutants; weakened for V194A and Y201A; no binding by 7-mer fragment
Supports epitope specificity validation
ELISA/Western blot context; HEK293 expressed E1
HCV Immunology Epitope Mapping Antibody Binding

Kinetic Specificity of Catalytic Antibody-Mediated Hydrolysis vs. Other Peptide Bonds

The E1 (192-205) peptide is a specific substrate for a unique catalytic antibody light chain. Among a panel of 39 light chains screened, one hydrolyzed the peptide at the Val197-Ser198 bond with defined Michaelis-Menten kinetics. This provides a quantifiable benchmark differentiating it from other HCV peptides or non-specific substrates for which such catalytic cleavage has not been reported [1].

Catalytic Hydrolysis Kinetics
Reported
Km = 223 µM, kcat = 0.087 min⁻¹
Supports catalytic antibody screening
Specific cleavage at Val197-Ser198; one light chain reported
Catalytic Antibodies Peptide Hydrolysis Enzyme Kinetics

Conservation of the Linear Neutralizing Epitope Across HCV Genotypes

The linear epitope within the 192-205 sequence is demonstrated to be highly conserved. The H-111 antibody binds to E1 proteins from HCV genotypes 1a, 1b, 2b, and 3a. This cross-genotype recognition is a key differentiator from many other linear HCV epitopes, including the adjacent hypervariable region 1 (HVR1) in E2, which is known for rapid mutation to escape immune pressure [1].

Genotype Cross-Reactivity
Class-level
H-111 binds E1 from genotypes 1a, 1b, 2b, 3a; E2 HVR1 is strain-specific and hypervariable
May support pan-genotype vaccine design
Immunoprecipitation/ELISA; conservation inferred
Viral Evolution Epitope Conservation Broadly Neutralizing Antibodies

Optimal Scientific and Industrial Use Cases for the Genome Polyprotein (192-205) Peptide


A Validated Positive Control in H-111-Based Neutralization and Binding Assays

The peptide is the gold-standard positive control in any assay employing the H-111 monoclonal antibody, such as ELISA, Western blot, or immunoprecipitation for HCV E1. Its defined critical residues (R195, N196, S198, G199) ensure specificity validation, unlike truncated or scrambled control peptides [1].

A Specific Substrate for Screening Catalytic Antibody Light Chains

Given its defined kinetic parameters (Km = 223 µM, kcat = 0.087 min⁻¹) for hydrolysis by a unique antibody light chain, this peptide serves as a characterized substrate to screen hybridoma libraries for new Proteolysis-targeting antibodies, a niche application not possible with non-substrate HCV peptides [1].

A Conserved Epitope for Pan-Genotypic HCV Vaccine Research

The peptide representing a highly conserved linear epitope across genotypes 1a, 1b, 2b, and 3a is an ideal candidate for inclusion in peptide-based vaccine constructs aiming for broad, cross-protective immunity, differentiating it from strain-specific E2 HVR1 peptides [1].

Application
Selection Property
Validation Focus
H-111-based neutralization/binding assays
Epitope specificity (critical residues R195,N196,S198,G199)
H-111 binding validation vs. mutant/fragment controls
Catalytic antibody light chain screening
Defined hydrolysis kinetics at Val197-Ser198
Specific peptide bond cleavage verification
Pan-genotypic HCV vaccine research
Cross-genotype epitope conservation (1a,1b,2b,3a)
Broad binding across major genotypes
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